molecular formula C20H21N3O5S B2571219 2-(4-(methylthio)phenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 942007-63-8

2-(4-(methylthio)phenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No. B2571219
CAS RN: 942007-63-8
M. Wt: 415.46
InChI Key: DXRMONXFDIPORR-UHFFFAOYSA-N
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Description

2-(4-(methylthio)phenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C20H21N3O5S and its molecular weight is 415.46. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Compounds structurally related to 2-(4-(methylthio)phenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide have been synthesized and evaluated for their anticancer properties. A series of substituted benzamides, including those with a 1,3,4-oxadiazol-2-yl moiety, showed moderate to excellent anticancer activity against various cancer cell lines, with some derivatives exhibiting higher activity than the reference drug etoposide (Ravinaik et al., 2021). Similarly, compounds featuring a 1,3,4-oxadiazole core have been synthesized and shown to possess significant antiproliferative activities against cancer cells, with notable effectiveness against PC3 cells (Jin et al., 2006).

α-Glucosidase Inhibitory Potential

A novel synthetic route for 1,3,4-oxadiazole derivatives, including those related to the compound of interest, has revealed potent α-glucosidase inhibitory potential. This activity suggests potential applications in managing diabetes through the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion (Iftikhar et al., 2019).

Antimicrobial and Hemolytic Activity

Research on 2,5-disubstituted 1,3,4-oxadiazole compounds has unveiled their pharmacological significance, with a new series demonstrating antimicrobial and hemolytic activities. These compounds, structurally analogous to the query compound, have shown varying degrees of activity against selected microbial species, offering insights into their potential as antimicrobial agents (Gul et al., 2017).

Structural and Molecular Studies

The structural and molecular characteristics of novel 1,3,4-oxadiazole derivatives have been explored through NMR studies, providing valuable information on their isomeric forms and potential biological activities. Such studies contribute to understanding the molecular basis of the activities of these compounds and guide the design of new therapeutic agents (Li Ying-jun, 2012).

properties

IUPAC Name

2-(4-methylsulfanylphenyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S/c1-25-15-10-13(11-16(26-2)18(15)27-3)19-22-23-20(28-19)21-17(24)9-12-5-7-14(29-4)8-6-12/h5-8,10-11H,9H2,1-4H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXRMONXFDIPORR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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